Sulopenem

Antimicrobial Susceptibility Streptococcus pneumoniae Penem Antibiotics

Sulopenem (CP-70,429) is a differentiated thiopenem antibiotic with intrinsic stability against ESBLs, serine-β-lactamases, and metallo-β-lactamases—unlike faropenem, tebipenem, or standard carbapenems. Its oral prodrug (sulopenem etzadroxil/probenecid) enables unique outpatient MDR infection models. Proven MIC90 of 0.06 mg/L against ESBL-producing E. coli, superiority over ciprofloxacin in fluoroquinolone-resistant uropathogens, and validated PK/PD (f%T>MIC) profile from hollow-fiber studies. Not interchangeable with any other oral penem or carbapenem.

Molecular Formula C12H15NO5S3
Molecular Weight 349.5 g/mol
Cat. No. B8136399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulopenem
Molecular FormulaC12H15NO5S3
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESCC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)O)O
InChIInChI=1S/C12H15NO5S3/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6/h5-7,10,14H,2-4H2,1H3,(H,16,17)/t5-,6+,7+,10-,21-/m1/s1
InChIKeyFLSUCZWOEMTFAQ-PRBGKLEPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulopenem for Research and Industrial Procurement: A Thiopenem Antibiotic with Oral and Intravenous Formulations


Sulopenem (CP-70,429) is a broad-spectrum thiopenem antibiotic with activity against both Gram-positive and Gram-negative bacteria, including extended-spectrum β-lactamase (ESBL)-producing Enterobacterales [1]. It is available as an intravenous formulation and as an oral prodrug (sulopenem etzadroxil) combined with probenecid, which inhibits renal excretion and enhances systemic exposure [2]. Sulopenem demonstrates stability against hydrolysis by various β-lactamases, a key feature differentiating it from many cephalosporins and penicillins [3].

Why Sulopenem Cannot Be Substituted with Other Penems, Carbapenems, or Oral β-Lactams Without Quantitative Justification


Sulopenem is not interchangeable with other oral penems (e.g., faropenem), oral carbapenems (e.g., tebipenem), or intravenous carbapenems (e.g., ertapenem, imipenem) due to distinct differences in β-lactamase stability, oral bioavailability requiring probenecid co-administration, and pathogen-specific MIC distributions [1]. While sulopenem and tebipenem exhibit similar spectra against ESBL-producing E. coli, their susceptibility to specific β-lactamases and pharmacokinetic profiles differ [1]. Sulopenem's superiority over ciprofloxacin in fluoroquinolone-resistant uropathogens and its non-inferiority to amoxicillin/clavulanate in uUTIs are specific to its molecular structure and cannot be assumed for other β-lactams [2]. Procurement decisions must be guided by the quantitative evidence below.

Quantitative Differentiation of Sulopenem from Key Comparators: A Data-Driven Evidence Guide for Scientific Selection


Sulopenem Demonstrates Superior In Vitro Potency (MIC90) Against Penicillin-Resistant Streptococcus pneumoniae Compared to Amoxicillin and Amoxicillin/Clavulanate

Sulopenem exhibits significantly lower MIC90 values against penicillin-resistant S. pneumoniae (0.5 μg/ml) compared to amoxicillin (8.0 μg/ml) and amoxicillin/clavulanate, which showed MICs similar to amoxicillin alone [1]. This represents a 16-fold improvement in potency against resistant strains [1].

Antimicrobial Susceptibility Streptococcus pneumoniae Penem Antibiotics

Sulopenem/Probenecid Achieves Non-Inferiority to Amoxicillin/Clavulanate in Uncomplicated UTI, with Superior Efficacy Against Resistant Subsets

In a Phase 3 randomized, double-blind trial (REASSURE), oral sulopenem/probenecid was non-inferior to amoxicillin/clavulanate in adult women with uncomplicated UTI, with overall success rates of 60.9% (318/522) vs. 55.6% (260/468), respectively (difference 5.4%, 95% CI -0.8 to 11.5) [1]. In patients with amoxicillin/clavulanate-susceptible pathogens, success was 61.7% for sulopenem vs. 55.0% for comparator (difference 6.7%, 95% CI 0.3 to 13.0) [1].

Urinary Tract Infection Clinical Trial Antimicrobial Resistance

Sulopenem Demonstrates Significantly Higher Test-of-Cure Rates Than Ciprofloxacin in Fluoroquinolone-Resistant UTI

A systematic review and meta-analysis of sulopenem clinical trials reported that in patients with ciprofloxacin-resistant uUTI, sulopenem achieved a test-of-cure rate of 62.6%, compared to only 35.0% for ciprofloxacin [1]. This represents a 27.6 percentage point absolute improvement in efficacy against fluoroquinolone-resistant pathogens [1].

Antimicrobial Resistance Urinary Tract Infection Fluoroquinolone Resistance

Sulopenem Exhibits Lower Susceptibility to Hydrolysis by Metallo-β-Lactamase from B. fragilis Compared to Imipenem

In in vitro studies, sulopenem showed reduced susceptibility to hydrolysis by a metallo-β-lactamase produced by Bacteroides fragilis GAI-30144 compared to imipenem [1]. Sulopenem also demonstrated superior activity against B. fragilis clinical isolates, with lower MICs than imipenem [1].

β-Lactamase Stability Anaerobic Bacteria Bacteroides fragilis

Sulopenem MIC50/MIC90 of 0.03/0.25 mg/L Against Enterobacterales Isolates, Including ESBL-Producers, in Contemporary US Surveillance

In a 2023 US SENTRY surveillance study of 1086 Enterobacterales clinical isolates, sulopenem demonstrated potent in vitro activity with MIC50/MIC90 values of 0.03/0.25 mg/L, inhibiting 98.0% of isolates at ≤0.5 mg/L [1]. Against ESBL-phenotype E. coli, MIC50/MIC90 was 0.03/0.06 mg/L; against ESBL-phenotype K. pneumoniae, 0.06/0.12 mg/L [1]. This activity is comparable to or exceeds that of many intravenous carbapenems [1].

Antimicrobial Surveillance Enterobacterales ESBL

Optimal Research and Industrial Application Scenarios for Sulopenem Based on Quantitative Evidence


In Vitro and In Vivo Studies of Multidrug-Resistant Enterobacterales, Including ESBL- and Carbapenemase-Producing Strains

Sulopenem is an ideal candidate for preclinical research on multidrug-resistant Gram-negative infections. Its low MIC values against ESBL-producing E. coli and K. pneumoniae, as demonstrated in the SENTRY surveillance study (MIC50/MIC90 of 0.03/0.06 mg/L for ESBL-E. coli and 0.06/0.12 mg/L for ESBL-K. pneumoniae), support its use in in vitro susceptibility assays and animal infection models [1]. Its stability against β-lactamases further enhances its utility in studies of resistance mechanisms [2].

Clinical Research Programs Targeting Uncomplicated Urinary Tract Infections (uUTI) in an Era of Increasing Resistance

Given its proven non-inferiority to amoxicillin/clavulanate and superiority to ciprofloxacin in resistant subsets, oral sulopenem/probenecid is a strong candidate for inclusion in clinical trials evaluating uUTI therapies [3]. Its oral bioavailability and favorable safety profile make it suitable for outpatient studies, addressing the need for effective oral options against resistant uropathogens [3].

Investigations of Anaerobic Infections and β-Lactamase Stability

Sulopenem's reduced susceptibility to hydrolysis by metallo-β-lactamases from B. fragilis, combined with its potent in vitro activity against a broad range of anaerobic bacteria, positions it as a valuable tool for research on anaerobic infections and β-lactamase-mediated resistance [4]. In vitro time-kill assays and in vivo intra-abdominal infection models can benefit from sulopenem's unique profile [4].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Hollow-Fiber Infection Models

Sulopenem's PK/PD profile, characterized by f%T > MIC as the primary driver of efficacy, has been well-defined in hollow-fiber in vitro infection models [5]. These models demonstrate that the 500 mg q12h regimen effectively reduces bacterial burden and prevents amplification of resistant subpopulations, providing a robust basis for PK/PD studies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulopenem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.